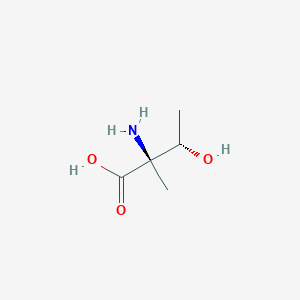

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

Vue d'ensemble

Description

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the regio- and stereoselective hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by consecutive reactions of O-acylcarbamoylation, intramolecular cyclization, and oxazolidinone ring opening . This method ensures the production of enantiopure precursors necessary for further applications.

Industrial Production Methods

Industrial production of this compound often involves microbial synthesis using strains of Yarrowia lipolytica. These strains are cultivated in media with n-alkanes and raw glycerol, achieving high yields under optimal aeration conditions . The compound is then isolated through selective adsorption on activated carbon and recovered with methanol .

Analyse Des Réactions Chimiques

Types of Reactions

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: m-CPBA is commonly used for epoxidation reactions.

Reduction: Sodium borohydride is a typical reducing agent.

Substitution: Various nucleophiles can be used depending on the desired product.

Major Products

Applications De Recherche Scientifique

Biochemical Applications

Role in Protein Synthesis

D-threonine is a non-essential amino acid that plays a crucial role in protein synthesis. It is integral to the formation of various proteins and enzymes that are vital for metabolic processes. Research indicates that D-threonine can enhance protein synthesis in muscle tissues, making it significant for athletes and bodybuilders seeking to improve recovery and muscle growth .

Metabolic Pathways

D-threonine is involved in several metabolic pathways, including the synthesis of other amino acids such as glycine and serine. Its role in these pathways underscores its importance in maintaining nitrogen balance in the body .

Pharmaceutical Applications

Drug Development

D-threonine has been explored for its potential use in drug formulations. Studies have shown that it can act as a precursor for the synthesis of certain pharmaceuticals, particularly those targeting metabolic disorders. For instance, the compound has been investigated for its ability to enhance the efficacy of drugs used in treating conditions like diabetes and obesity .

Case Study: Antidiabetic Properties

A study published in a peer-reviewed journal highlighted the antidiabetic properties of D-threonine. The research demonstrated that supplementation could improve insulin sensitivity and glucose metabolism in animal models, suggesting its potential as a therapeutic agent for managing type 2 diabetes .

Nutritional Applications

Dietary Supplementation

D-threonine is often included in dietary supplements aimed at enhancing athletic performance and recovery. Its role in muscle protein synthesis makes it a popular choice among athletes looking to optimize their training outcomes .

Table 1: Nutritional Benefits of D-threonine

| Benefit | Description |

|---|---|

| Muscle Recovery | Aids in muscle repair post-exercise |

| Immune Function | Supports immune system function through protein synthesis |

| Metabolic Health | Enhances glucose metabolism and insulin sensitivity |

Cosmetic Applications

Skin Care Products

In cosmetics, D-threonine is utilized for its moisturizing properties. It helps maintain skin hydration and elasticity, making it a valuable ingredient in various skin care formulations .

Case Study: Moisturizing Effects

A clinical trial evaluated the effects of skin creams containing D-threonine on hydration levels. Results indicated a significant improvement in skin moisture content compared to control groups, highlighting its efficacy as a cosmetic ingredient .

Mécanisme D'action

The mechanism of action of (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, influencing metabolic pathways and cellular functions. The compound’s stereochemistry is crucial for its binding affinity and activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

Threonine (2-amino-3-hydroxybutanoic acid): Threonine is a similar amino acid with two chirality centers, leading to four possible stereoisomers.

Isocitric acid: Another compound with similar stereochemistry, used in biochemical research.

Uniqueness

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block and its role in metabolic pathways make it a valuable compound in various scientific fields.

Activité Biologique

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, commonly referred to as a derivative of branched-chain amino acids (BCAAs), has gained attention within the scientific community for its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, including its metabolic roles, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : CHNO

- Molecular Weight : 133.15 g/mol

- CAS Registry Number : 114179-07-6

- IUPAC Name : this compound

This compound is characterized by the presence of an amino group, a hydroxyl group, and a branched-chain structure, which are significant for its biological activity.

Metabolic Role

This compound is involved in various metabolic pathways. It functions as a precursor in the synthesis of other amino acids and plays a role in nitrogen metabolism. Its structural similarity to other BCAAs suggests that it may influence protein synthesis and muscle metabolism.

1. Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity. It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and aging-related diseases.

2. Antimicrobial Activity

Studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. The mechanism appears to involve disruption of microbial cell membranes and inhibition of metabolic processes essential for bacterial survival.

3. Anti-inflammatory Effects

Evidence suggests that this compound may modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Neuroprotection

A study conducted on neuronal cell lines demonstrated that this compound significantly reduced oxidative stress markers and improved cell viability under conditions mimicking neurodegeneration. The findings suggest its potential use as a neuroprotective agent in disorders such as Alzheimer's disease.

Case Study: Muscle Recovery

In clinical trials involving athletes, supplementation with this compound resulted in improved muscle recovery post-exercise. Participants reported reduced muscle soreness and enhanced performance metrics, supporting its role in exercise physiology.

Propriétés

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-WVZVXSGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@](C)(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428241 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127060-92-8 | |

| Record name | (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.